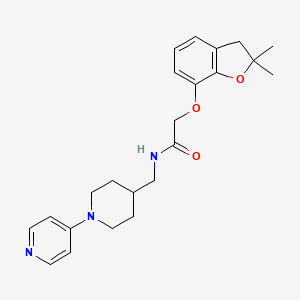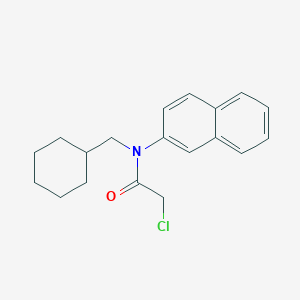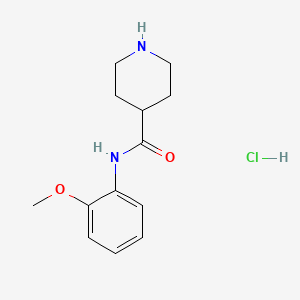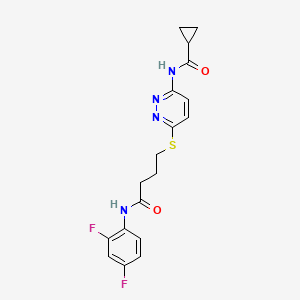
Pyrrolidine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3-sulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The sulfonamide group is known for its role in various pharmacological agents, particularly as antibiotics. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Mecanismo De Acción
Target of Action
Pyrrolidine-3-sulfonamide hydrochloride is a compound that is part of the pyrrolidine class of molecules . Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They are known to interact with a variety of targets, including enzymes like cholinesterase and carbonic anhydrase, and receptors like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) . These targets play key roles in various biological processes, making pyrrolidines a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The interaction of this compound with its targets leads to changes in the biological processes these targets are involved in . For example, inhibition of enzymes like cholinesterase can affect neurotransmission, while inhibition of carbonic anhydrase can impact processes like fluid secretion and respiration . The exact mode of action can vary depending on the specific target and the structural features of the pyrrolidine derivative .
Biochemical Pathways
The action of this compound can affect various biochemical pathways. For instance, inhibition of cholinesterase can impact the cholinergic pathway, which plays a key role in neurotransmission . Similarly, inhibition of carbonic anhydrase can affect processes like fluid secretion and respiration, which are part of various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of this compound, like other pyrrolidine derivatives, can be influenced by factors such as its physicochemical properties and the presence of functional groups . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby influencing its bioavailability . .
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological context . For example, inhibition of cholinesterase can lead to increased levels of acetylcholine, affecting neurotransmission . Similarly, inhibition of carbonic anhydrase can impact processes like fluid secretion and respiration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other molecules in the biological environment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with sulfonamide precursors under controlled conditions. One common method is the reaction of pyrrolidine with chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and pH levels, ensuring consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced forms.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Pyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
- Pyrrolidine-2-sulfonamide hydrochloride
- Pyrrolidine-4-sulfonamide hydrochloride
- N-methylpyrrolidine-3-sulfonamide hydrochloride
Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. Compared to pyrrolidine-2-sulfonamide hydrochloride and pyrrolidine-4-sulfonamide hydrochloride, the 3-position substitution may offer different steric and electronic properties, leading to distinct interactions with molecular targets.
Propiedades
IUPAC Name |
pyrrolidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXZIKOTCCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)



![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)


